molecular formula C10H16ClN B3026618 (R)-1-(4-Ethylphenyl)ethanamine hydrochloride CAS No. 1032149-84-0

(R)-1-(4-Ethylphenyl)ethanamine hydrochloride

Cat. No.: B3026618
CAS No.: 1032149-84-0
M. Wt: 185.69
InChI Key: VVCCRPRAEAGOHX-DDWIOCJRSA-N
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Description

®-1-(4-Ethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. Its hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 4-ethylacetophenone using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral catalyst to ensure the production of the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Ethylphenyl)ethanamine hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts in reactors designed to handle large volumes of reactants. The product is then purified and converted to its hydrochloride salt form for easier handling and storage.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Ethylphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-1-(4-Ethylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Ethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Ethylphenyl)ethanamine hydrochloride
  • 1-(4-Methylphenyl)ethanamine hydrochloride
  • 1-(4-Isopropylphenyl)ethanamine hydrochloride

Uniqueness

®-1-(4-Ethylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different levels of activity and selectivity towards various targets. The presence of the ethyl group on the aromatic ring also differentiates it from other similar compounds, influencing its reactivity and interactions.

Properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCRPRAEAGOHX-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704142
Record name (1R)-1-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032149-84-0
Record name (1R)-1-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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